4-Amino-2-fluoro-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-fluoro-3-methylphenol, also known as AFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFMP is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 4-Amino-2-fluoro-3-methylphenol is not well understood. However, it is believed that 4-Amino-2-fluoro-3-methylphenol exerts its biological activity by interacting with specific enzymes and proteins in the body. 4-Amino-2-fluoro-3-methylphenol has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Amino-2-fluoro-3-methylphenol has also been found to inhibit the replication of certain viruses and bacteria.
Biochemical And Physiological Effects
4-Amino-2-fluoro-3-methylphenol has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-Amino-2-fluoro-3-methylphenol inhibits the growth and proliferation of cancer cells. 4-Amino-2-fluoro-3-methylphenol has also been found to inhibit the replication of certain viruses and bacteria. In animal studies, 4-Amino-2-fluoro-3-methylphenol has been found to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
4-Amino-2-fluoro-3-methylphenol is a widely used building block in the synthesis of various pharmaceuticals and agrochemicals. The advantages of using 4-Amino-2-fluoro-3-methylphenol in lab experiments include its high purity, low toxicity, and easy availability. However, the limitations of using 4-Amino-2-fluoro-3-methylphenol in lab experiments include its high cost, limited availability in certain regions, and the need for specialized equipment and expertise for its synthesis.
Future Directions
The future directions of 4-Amino-2-fluoro-3-methylphenol research include the development of more efficient and cost-effective synthesis methods, the identification of new biological targets for 4-Amino-2-fluoro-3-methylphenol, and the exploration of its potential applications in other fields such as material science and energy storage. Additionally, more studies are needed to understand the mechanism of action of 4-Amino-2-fluoro-3-methylphenol and its potential side effects. The development of new formulations and delivery methods for 4-Amino-2-fluoro-3-methylphenol may also enhance its therapeutic potential in various diseases.
Conclusion:
In conclusion, 4-Amino-2-fluoro-3-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-Amino-2-fluoro-3-methylphenol is synthesized through a series of chemical reactions and is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. 4-Amino-2-fluoro-3-methylphenol has been found to have anticancer, antiviral, and antibacterial properties and has various biochemical and physiological effects. The advantages and limitations of using 4-Amino-2-fluoro-3-methylphenol in lab experiments have been discussed, and future directions for 4-Amino-2-fluoro-3-methylphenol research have been identified.
Scientific Research Applications
4-Amino-2-fluoro-3-methylphenol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-Amino-2-fluoro-3-methylphenol has been found to have anticancer, antiviral, and antibacterial properties. In agriculture, 4-Amino-2-fluoro-3-methylphenol is used as a building block in the synthesis of various agrochemicals such as herbicides and insecticides. In material science, 4-Amino-2-fluoro-3-methylphenol is used as a precursor for the synthesis of various polymers and resins.
properties
CAS RN |
173322-81-1 |
---|---|
Product Name |
4-Amino-2-fluoro-3-methylphenol |
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.14 g/mol |
IUPAC Name |
4-amino-2-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
FDQUEAPRNNBTRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1F)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)N |
synonyms |
Phenol, 4-amino-2-fluoro-3-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.